2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile
Description
2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is a bifunctional thiophene derivative featuring a central thiophene ring substituted with a thiophene-2-carbonyl group at the 5-position and an acetonitrile moiety at the 2-position. The electron-withdrawing nitrile group enhances its polarity and reactivity, making it a candidate for cross-coupling reactions in synthetic chemistry .
Properties
IUPAC Name |
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS2/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXFNDXOHKVXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile typically involves the reaction of 2-thiophenecarbonyl chloride with 2-thiophenemethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium cyanide to yield the final product .
Industrial Production Methods: Industrial production of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to produce various derivatives through reactions such as condensation and cyclization. For example, it has been employed in the synthesis of thiazole derivatives via condensation reactions catalyzed by piperidine, leading to compounds with diverse biological activities.
Electrochemistry and Polymer Science
In the field of electrochemistry, 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is used as a monomer for the production of conducting polymers. These polymers are essential components in molecular electronics, offering applications in:
- Antistatic and anticorrosion coatings
- Bioelectrochemical sensors
- Accumulator batteries and transistors
- Light-emitting diodes (LEDs)
- Transparent materials for electrodes
The electrochemical polymerization of this compound leads to materials with unique electrophysical and optical characteristics, making them suitable for advanced technological applications.
Research indicates that thiophene derivatives, including 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, exhibit significant biological activities such as antimicrobial, antifungal, and anticancer properties. The compound's ability to interact with biological targets like enzymes or receptors suggests its potential therapeutic effects. For instance, it has been studied for its inhibitory action on topoisomerase II, an enzyme critical for DNA replication and repair.
Synthetic Methods
Several synthetic pathways can be employed to produce 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile:
| Method | Description | Outcome |
|---|---|---|
| Condensation Reaction | Involves the reaction of thiophene derivatives with acetonitrile under specific conditions | Yields thiazole derivatives |
| Electrochemical Polymerization | Polymerization of the compound to create conducting polymers | Produces materials with unique electrical properties |
| Cyclization Reactions | Utilizes the compound as a precursor for synthesizing complex heterocycles | Generates diverse heterocyclic compounds |
Comparison with Related Compounds
To highlight the uniqueness of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Thiophenecarboxylic Acid | Contains a single thiophene ring | Simpler structure with carboxylic acid functionality |
| Thiophene-2-carbonitrile | Contains a single thiophene ring with nitrile | Lacks the additional carbonyl group |
| 5-(Thiophen-2-carbonyl)-1H-pyrazole | Contains pyrazole instead of acetonitrile | Exhibits different biological activity due to pyrazole ring |
The dual thiophene structure combined with both carbonyl and acetonitrile functionalities enhances its reactivity and biological profile compared to simpler analogs.
Mechanism of Action
The mechanism of action of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile and related thiophene-acetonitrile derivatives:
Key Comparisons
Electronic Properties :
- The terthiophene derivative (C₁₃H₇NS₃) in shares a similar conjugated backbone with the target compound but lacks the electron-withdrawing carbonyl group. This difference reduces its dipole moment compared to 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile, which may exhibit enhanced charge-transfer capabilities.
- The brominated analog (C₆H₄BrNS) in introduces a heavy halogen atom, increasing molecular weight and polarizability, which is advantageous in photophysical applications.
Synthetic Utility: The dichlorobenzoyl-substituted compound (C₁₃H₇Cl₂NOS) demonstrates how acyl groups modify reactivity; however, its discontinued commercial status limits accessibility compared to simpler derivatives like 2-thiopheneacetonitrile . The target compound’s carbonyl group may facilitate nucleophilic additions or condensations, whereas the nitrile group in 5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbonitrile is less reactive under mild conditions.
For example, N-substituted quinolone derivatives with thiophene-acetonitrile moieties exhibit antibacterial activity .
Thermal and Physical Stability :
- The terthiophene derivative’s higher molecular weight (273.4 g/mol) and hydrophobicity (XLogP3 = 4.4) suggest better thermal stability than the target compound, which may degrade at elevated temperatures due to its polar carbonyl group.
Biological Activity
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is an organic compound notable for its unique structure, which includes thiophene rings and a nitrile functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is C11H7NOS2. Its structure features two thiophene rings connected via a carbonyl group and an acetonitrile moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene derivative 1 | E. coli | 40 µg/mL |
| Thiophene derivative 2 | S. aureus | 50 µg/mL |
| Thiophene derivative 3 | K. pneumoniae | 30 µg/mL |
These findings suggest that 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile may possess similar antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .
Anticancer Activity
Thiophene derivatives have been explored for their anticancer potential. Studies have demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 |
| Compound B | PC-3 (prostate cancer) | 15 |
| Compound C | A549 (lung cancer) | 12 |
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit angiogenesis . The specific mechanisms by which 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile exerts its effects remain to be elucidated.
Anti-inflammatory Activity
Thiophene derivatives have also shown promise in reducing inflammation. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. For example, compounds exhibiting IC50 values between 20 to 50 µM against TNF-alpha production have been reported .
The exact mechanism of action for 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is not fully understood. However, it is hypothesized that the compound interacts with various cellular targets due to its functional groups:
- Nitrile Group : May facilitate interactions with enzymes or receptors.
- Thiophene Rings : Known to engage in π-π stacking interactions with DNA or proteins, potentially altering cellular signaling pathways.
Case Studies
A recent study evaluated the biological activity of several thiophene derivatives, including those structurally related to 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models and showed low toxicity profiles in preliminary tests .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
- Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to minimize side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) .
Data Validation : Cross-reference with NIST Chemistry WebBook or crystallographic databases .
Advanced: How to resolve conflicting NMR data due to rotational isomerism?
Answer:
Rotational isomers in thiophene derivatives can cause split peaks or unexpected multiplicities. Mitigate this by:
Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to average out rotational states .
Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce line broadening .
2D NMR (COSY, NOESY) : Assign overlapping peaks by correlating coupling patterns and spatial proximity .
Example : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings caused peak splitting, resolved via 2D analysis .
Advanced: How to optimize reaction conditions for introducing the acetonitrile group?
Answer:
Key parameters include:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyanide ions .
- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency; avoid excess cyanide to prevent byproducts.
- Reaction Time : Monitor via GC-MS; typical completion within 4–6 hours at 80°C .
Data-Driven Optimization : Use a factorial design (e.g., varying temperature, solvent, catalyst) and analyze yields via HPLC .
Advanced: What computational methods predict electronic properties for material science applications?
Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model HOMO/LUMO levels and band gaps. Compare with experimental UV-Vis spectra .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with crystallographic data .
Case Study : Similar thiophene-carbonyl compounds showed charge-transfer properties suitable for organic semiconductors .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of acetonitrile vapors .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced: How to analyze crystal packing and intermolecular interactions?
Answer:
- X-Ray Crystallography : Resolve weak interactions (e.g., C–H···O/S) using SHELXL .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. van der Waals) with CrystalExplorer .
Example : N-(2-nitrophenyl)thiophene-2-carboxamide exhibited C–H···O interactions stabilizing a layered structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
